4-(trifluoromethyl)benzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone
Overview
Description
4-(trifluoromethyl)benzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone is a useful research compound. Its molecular formula is C15H10F5N3S and its molecular weight is 359.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.05155932 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications
Catalysis of C-C and C-N Coupling Reactions
Thiosemicarbazone complexes of palladium and ruthenium have been reported to efficiently catalyze Suzuki-type C-C and Buchwald-type C-N coupling reactions. These complexes, synthesized through the reaction of thiosemicarbazones with metal centers, serve as effective precursors for catalysis, showing potential in organic synthesis and pharmaceutical compound development (Thapa et al., 2019), (Saha Chowdhury et al., 2011).
Synthesis and Structural Applications
Formation of Complexes with Metals
The interaction of thiosemicarbazones with various metals such as palladium, ruthenium, and iridium leads to the formation of complexes that have been characterized for their structures and properties. These studies contribute to the understanding of metal-ligand interactions and the development of new materials with potential applications in catalysis, optical devices, and more (Paul et al., 2011), (Basu et al., 2010).
Biological Activities
Antileishmanial Effects
Novel thiosemicarbazones have shown promising antileishmanial effects against Leishmania amazonensis, indicating their potential as lead compounds for developing new antileishmanial drugs. The study highlights the synthesis of these derivatives and their biological evaluation, providing insights into their therapeutic potential and the importance of structural modifications for enhancing activity (de Melos et al., 2015).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5N3S/c16-11-5-6-13(12(17)7-11)22-14(24)23-21-8-9-1-3-10(4-2-9)15(18,19)20/h1-8H,(H2,22,23,24)/b21-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGGKLXQXAJFQO-ODCIPOBUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)NC2=C(C=C(C=C2)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)NC2=C(C=C(C=C2)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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